CU-CPT17e - 2109805-75-4

CU-CPT17e

Catalog Number: EVT-3165554
CAS Number: 2109805-75-4
Molecular Formula: C27H24N2O8
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CU-CPT17e involves several key steps that optimize its pharmacological properties. The compound was developed through high-throughput screening methods, which identified it as a potent agonist for Toll-like receptors. The synthetic route typically includes the following stages:

  1. Initial Screening: A diverse library of compounds was screened for activity against Toll-like receptors, particularly focusing on their ability to induce cytokine production in human monocyte THP-1 cells.
  2. Chemical Modifications: Following initial identification, structural modifications were made to enhance selectivity and potency. This involved altering functional groups and optimizing molecular interactions with the receptor binding sites.
  3. Characterization and Testing: The synthesized compound underwent rigorous testing to confirm its activity and efficacy in various biological assays, including cytokine release and cell proliferation studies.

The synthesis parameters include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for achieving the desired yield and purity of CU-CPT17e.

Molecular Structure Analysis

CU-CPT17e features a complex molecular structure that is essential for its function as a Toll-like receptor agonist. The structure consists of multiple functional groups that facilitate binding to the receptor sites. Key aspects of its molecular structure include:

  • Hydrophobic Regions: These regions are crucial for binding interactions with the hydrophobic pockets of the Toll-like receptors.
  • Functional Groups: Specific functional groups are designed to interact with amino acid residues at the receptor's active site, enhancing binding affinity.
  • Conformation: The three-dimensional conformation of CU-CPT17e is optimized for effective receptor engagement, which is vital for triggering downstream signaling pathways.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate the detailed structure of CU-CPT17e.

Chemical Reactions Analysis

CU-CPT17e participates in several chemical reactions that are integral to its mechanism of action as an agonist. These reactions primarily involve:

  • Binding Interactions: CU-CPT17e binds to Toll-like receptors through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  • Cytokine Induction: Upon binding, CU-CPT17e activates signaling cascades that lead to the production of pro-inflammatory cytokines, which are essential for immune response modulation.
  • Cell Cycle Regulation: The compound has been shown to influence cell cycle dynamics in cancer cells, inducing apoptosis and inhibiting proliferation through specific signaling pathways.

The detailed kinetics of these reactions can vary depending on the cellular context and the presence of other modulators.

Mechanism of Action

The mechanism of action of CU-CPT17e involves its interaction with Toll-like receptors, leading to a cascade of immune responses:

  1. Receptor Activation: CU-CPT17e binds specifically to Toll-like receptors 3, 8, and 9, triggering conformational changes that initiate downstream signaling.
  2. Cytokine Release: This activation results in the production and release of various cytokines such as interferons and tumor necrosis factor-alpha, which play critical roles in immune response.
  3. Immune Cell Recruitment: The cytokines produced enhance the recruitment and activation of immune cells, including natural killer cells and cytotoxic T lymphocytes, contributing to antitumor immunity.

Studies have shown that CU-CPT17e can significantly hinder cancer cell proliferation by inducing apoptosis and blocking cell cycle progression at specific phases.

Physical and Chemical Properties Analysis

CU-CPT17e exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da, which influences its bioavailability.
  • Solubility: The compound has moderate solubility in aqueous solutions, which is critical for its pharmacological effectiveness.
  • Stability: Stability studies indicate that CU-CPT17e maintains its activity under physiological conditions for extended periods.

These properties are essential for determining dosing regimens and delivery methods in therapeutic applications.

Applications

CU-CPT17e has significant potential applications in various scientific fields:

  • Cancer Immunotherapy: Its ability to activate multiple Toll-like receptors makes it a promising candidate for enhancing antitumor immunity in clinical settings.
  • Vaccine Development: As an adjuvant, CU-CPT17e can be used to boost immune responses in vaccine formulations.
  • Autoimmune Disease Treatment: By modulating immune responses, it may also have applications in treating autoimmune conditions where immune regulation is necessary.

Ongoing research continues to explore these applications further, with clinical trials assessing its efficacy and safety profiles in humans.

Properties

CAS Number

2109805-75-4

Product Name

CU-CPT17e

IUPAC Name

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane]

Molecular Formula

C27H24N2O8

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2

InChI Key

LHTNFHWDTHQECR-UHFFFAOYSA-N

SMILES

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.